molecular formula C17H26N2O2 B5773136 N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide

N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B5773136
M. Wt: 290.4 g/mol
InChI Key: RBIBJPCBHKQAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of protein kinases. TBB has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of cellular signaling pathways.

Mechanism of Action

N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, leading to a downstream effect on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neuronal signaling. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide in lab experiments is its specificity for protein kinases, which allows for the selective inhibition of specific signaling pathways. However, this compound has also been found to have off-target effects on other cellular pathways, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the use of N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide in scientific research. One area of interest is the development of this compound analogs with improved specificity and potency for specific protein kinases. Another area of interest is the use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of this compound in these applications.

Synthesis Methods

N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide can be synthesized using a multistep process that involves the reaction of tert-butylamine with 3-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound and subsequent acylation with 2-ethylbutanoyl chloride. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide has been used in a wide range of scientific research applications, including the study of cellular signaling pathways, cancer biology, and neurobiology. It has been found to inhibit the activity of a number of protein kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 2 (CDK2), and casein kinase 2 (CK2).

Properties

IUPAC Name

N-tert-butyl-3-(2-ethylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-6-12(7-2)15(20)18-14-10-8-9-13(11-14)16(21)19-17(3,4)5/h8-12H,6-7H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIBJPCBHKQAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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